N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,6-difluorobenzamide
Description
N-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,6-difluorobenzamide is a dibenzo[b,f][1,4]oxazepine derivative featuring a 2,6-difluorobenzamide substituent at position 2 and methyl groups at positions 8 and 10 of the heterocyclic core. The oxazepine ring contains an oxygen atom, distinguishing it from sulfur-containing thiazepine analogs.
Properties
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F2N2O3/c1-12-6-8-19-17(10-12)26(2)22(28)14-11-13(7-9-18(14)29-19)25-21(27)20-15(23)4-3-5-16(20)24/h3-11H,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIULDVHFKRAXKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=C(C=CC=C4F)F)C(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,6-difluorobenzamide is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine family. Its unique structure and substituents suggest potential biological activities that are of interest in medicinal chemistry and pharmacology. This article explores its biological activity through various studies, comparative analyses, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 392.42 g/mol. The structure features a dibenzodiazepine core fused with an oxazepine ring and includes difluorobenzamide substituents.
Structural Characteristics
| Property | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 392.42 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Research indicates that compounds similar to N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin) can inhibit histone deacetylases (HDACs), which are implicated in cancer progression. In vitro studies have demonstrated that these compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Neuroactive Properties
The dibenzodiazepine framework suggests potential neuroactive effects. Compounds in this class may influence neurotransmitter systems or exhibit anxiolytic properties. Studies have shown that these compounds can demonstrate effects comparable to established anxiolytics in animal models.
Enzyme Inhibition
Preliminary findings suggest that this compound may act as an enzyme inhibitor in metabolic pathways. This activity could have therapeutic implications for metabolic disorders such as obesity and diabetes.
Comparative Analysis with Related Compounds
To understand the unique properties of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin), a comparison with related compounds is useful:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5H-Dibenzo[b,e][1,4]oxazepin | Structure | Lacks methoxy group; potential neuroactive effects |
| Methyl (8,10-dimethyl-11-oxo...) | Structure | Potential HDAC inhibitor; distinct pharmacological profile |
| N-(8-chloro-11-oxo...) | Structure | Antimicrobial properties; different activity due to chlorine substitution |
Case Studies and Research Findings
Recent studies have highlighted the therapeutic potential of dibenzo[b,f][1,4]oxazepines:
Cancer Models
In vitro studies using human cancer cell lines have shown that derivatives can induce apoptosis and inhibit cell proliferation. For instance:
- Study A : Demonstrated significant reduction in tumor growth in xenograft models.
Neuropharmacological Studies
Animal models have shown that similar compounds exhibit anxiolytic effects comparable to established anxiolytics:
- Study B : Reported reduced anxiety-like behavior in rodent models treated with the compound.
Metabolic Pathway Regulation
Research indicates that these compounds may influence metabolic pathways involved in obesity and diabetes through enzyme inhibition:
- Study C : Showed altered glucose metabolism in treated diabetic models.
Comparison with Similar Compounds
Structural and Functional Group Differences
The compound is structurally related to several dibenzo[b,f][1,4]oxazepine and thiazepine derivatives. Key comparisons include:
*Estimated based on molecular formula.
†Calculated from molecular formula in .
Key Observations :
Substituent Effects: The 8,10-dimethyl groups in the target compound reduce steric flexibility compared to ethyl or propyl substituents in thiazepine analogs, possibly enhancing selectivity .
Functional Group Variations: Sulfonamide derivatives (e.g., ) exhibit different hydrogen-bonding capabilities and acidity compared to benzamides, which may influence solubility and target engagement.
Physicochemical and Pharmacological Properties
- Receptor Selectivity : Thiazepine derivatives (e.g., ) exhibit D2 dopamine receptor antagonism, suggesting the target compound may share this activity. The 2,6-difluoro substitution could enhance affinity through hydrophobic interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
